An In-depth Technical Guide on the Chemical Properties of 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid
An In-depth Technical Guide on the Chemical Properties of 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid (CAS No. 92973-24-5). This compound is a key intermediate in the synthesis of various pharmacologically active molecules, notably as a building block for novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and as an inhibitor of bacterial enzymes such as E. coli Methionine Aminopeptidase (MetAP). This document consolidates available data on its physicochemical properties, synthesis, spectral characterization, and its role in relevant biological pathways.
Chemical Properties
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is a trifluoromethyl-substituted aromatic carboxylic acid. Its core structure consists of a furan-2-carboxylic acid moiety with a 2-(trifluoromethyl)phenyl group attached at the 5-position of the furan ring.
Table 1: Physicochemical Properties of 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid
| Property | Value | Source/Notes |
| IUPAC Name | 5-[2-(Trifluoromethyl)phenyl]furan-2-carboxylic acid | |
| CAS Number | 92973-24-5 | [1] |
| Molecular Formula | C₁₂H₇F₃O₃ | [1] |
| Molecular Weight | 256.18 g/mol | [1] |
| Appearance | Neat | [1] |
| Melting Point | 199-205 °C (for the 3-CF₃ isomer) | Note: This is for a positional isomer and should be considered an estimate. |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) |
Canonical SMILES: C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)C(F)(F)F[1]
InChI: InChI=1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)[1]
Synthesis and Experimental Protocols
The synthesis of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid typically involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the furan and phenyl rings, followed by the hydrolysis of an ester protecting group.
General Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid.
Detailed Experimental Protocols
Step 1: Suzuki-Miyaura Coupling of Methyl 5-bromofuran-2-carboxylate with (2-Trifluoromethyl)phenylboronic acid (General Protocol)
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Materials:
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Methyl 5-bromofuran-2-carboxylate
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(2-Trifluoromethyl)phenylboronic acid
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
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Base (e.g., potassium carbonate [K₂CO₃] or potassium phosphate [K₃PO₄])
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Degassed solvent (e.g., 1,4-dioxane and water mixture)
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Procedure:
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To an oven-dried reaction vessel, add methyl 5-bromofuran-2-carboxylate (1.0 eq.), (2-trifluoromethyl)phenylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
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Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
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Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%).
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Add the degassed solvent mixture (e.g., 4:1 dioxane:water).
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Heat the reaction mixture with stirring (typically to 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield methyl 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylate.
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Step 2: Hydrolysis of Methyl 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylate (General Protocol)
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Materials:
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Methyl 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylate
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Base (e.g., sodium hydroxide [NaOH] or potassium hydroxide [KOH])
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Solvent (e.g., methanol and water mixture)
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Strong acid for workup (e.g., hydrochloric acid [HCl])
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Procedure:
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Dissolve methyl 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylate in a mixture of methanol and water.
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Add an excess of the base (e.g., NaOH or KOH).
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Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).
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Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Acidify the aqueous solution with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acid.
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Filter the precipitate, wash with cold water, and dry to obtain 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid.
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Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons on the phenyl and furan rings are expected in the range of δ 7.0-8.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm). |
| ¹³C NMR | Aromatic carbons will be in the range of δ 110-160 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield (>160 ppm). The trifluoromethyl group will cause splitting of adjacent carbon signals. |
| IR Spectroscopy | Characteristic peaks for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (~1680-1710 cm⁻¹), C-O stretching (~1210-1320 cm⁻¹), and C-F stretching of the trifluoromethyl group (~1100-1350 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 256. Common fragmentation patterns may include the loss of COOH (m/z 211) and CF₃ (m/z 187). |
Biological Activity and Signaling Pathways
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid serves as a crucial scaffold in the development of inhibitors for two important therapeutic targets: the TRPV1 ion channel and the bacterial enzyme Methionine Aminopeptidase.
TRPV1 Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons. It is activated by various stimuli, including heat, low pH, and capsaicin. Over-activation of TRPV1 is implicated in various pain and inflammatory conditions.
Caption: Simplified signaling pathway of TRPV1 activation and antagonism.
Derivatives of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid act as antagonists by binding to the TRPV1 channel and preventing its activation by noxious stimuli. This blockage of ion influx inhibits the transmission of pain signals, leading to an analgesic effect.
Inhibition of Methionine Aminopeptidase (MetAP)
Methionine Aminopeptidase (MetAP) is a metalloenzyme essential for bacterial survival. It catalyzes the removal of the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation.
Caption: Simplified pathway of Methionine Aminopeptidase function and its inhibition.
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid and its derivatives have been identified as potent inhibitors of bacterial MetAPs. These compounds are thought to chelate the metal ions in the active site of the enzyme, thereby inhibiting its catalytic activity. This disruption of protein maturation ultimately leads to bacterial cell death, making these compounds promising candidates for the development of novel antibacterial agents.[1]
Conclusion
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is a valuable and versatile building block in medicinal chemistry. Its unique structural features make it an ideal starting material for the synthesis of potent modulators of key biological targets such as TRPV1 and MetAP. Further research into the specific physicochemical properties and biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential in the fields of pain management and infectious diseases.
